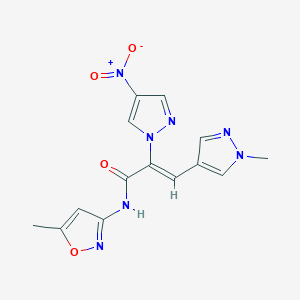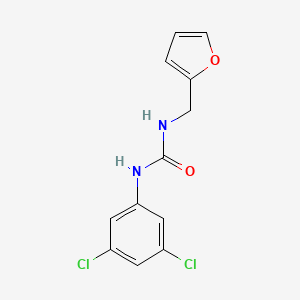
1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, also known as DFMDG, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience and pharmacology. This compound belongs to the class of diazepanone derivatives and has shown promising results in various scientific research studies.
作用機序
The exact mechanism of action of 1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one is not fully understood, but it is believed to act on the GABA-A receptor in the brain, which is responsible for regulating the activity of neurons. This compound is thought to enhance the activity of the GABA-A receptor, leading to an increase in inhibitory neurotransmission and a decrease in neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including its ability to reduce anxiety and promote relaxation, as well as its potential to reduce seizure activity and protect against neurodegeneration. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has several advantages for use in lab experiments, including its high potency and specificity, as well as its ability to cross the blood-brain barrier. However, there are also some limitations to its use, including its potential for toxicity and the need for specialized equipment and reagents for its synthesis.
将来の方向性
There are many potential future directions for research involving 1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one, including its potential use in the treatment of various neurological disorders such as epilepsy, anxiety disorders, and neurodegenerative diseases. Further research is also needed to better understand the exact mechanism of action of this compound and to explore its potential as a therapeutic agent in preclinical and clinical studies. Additionally, the development of novel synthetic methods for this compound and related compounds may lead to the discovery of new and more effective drugs for the treatment of neurological disorders.
合成法
The synthesis of 1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one involves a multi-step process that requires the use of specialized equipment and reagents. The most common method for synthesizing this compound involves the reaction of 4-fluorobenzyl bromide with N,N-dimethylglycine in the presence of a base, followed by the condensation of the resulting intermediate with isopropylamine and subsequent cyclization to form the final product.
科学的研究の応用
1-(N,N-dimethylglycyl)-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has shown promising results in various scientific research studies, including its potential use as an anxiolytic, sedative, and anticonvulsant agent. This compound has also been shown to exhibit neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological disorders.
特性
IUPAC Name |
1-[2-(dimethylamino)acetyl]-4-[(4-fluorophenyl)methyl]-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O2/c1-14(2)17-12-22(19(25)13-21(3)4)10-9-18(24)23(17)11-15-5-7-16(20)8-6-15/h5-8,14,17H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWSCKHFQNRNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C(=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5419994.png)
![N-{2-[4-(1-methylpiperidin-4-yl)morpholin-2-yl]ethyl}cyclopropanesulfonamide](/img/structure/B5419997.png)
![N-(2,3-dichlorophenyl)-2-[(5-propyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5420004.png)
![4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B5420006.png)
![1-({2-[(2-chlorobenzyl)oxy]benzyl}amino)-2-propanol hydrochloride](/img/structure/B5420020.png)

![ethyl 1-{[1-(4-fluorophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5420029.png)
![2-{2-[(1-ethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)carbonyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanol](/img/structure/B5420032.png)
![N~1~-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-1H-tetrazole-1,5-diamine](/img/structure/B5420033.png)
![N-cycloheptyl-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5420037.png)

![3-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5420069.png)
![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5420083.png)
